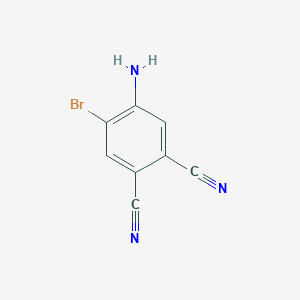
7-Hydroxyphenanthrene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxyphenanthrene-1,2-dione is an organic compound belonging to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyphenanthrene-1,2-dione typically involves the functionalization of phenanthrene derivatives. One common method includes the regioselective functionalization of 9-hydroxyphenanthrene, which can be achieved through various chemical reactions . Another approach involves the oxidative demethylation of trimethoxy derivatives, followed by oxidation to yield the desired hydroxyquinone .
Industrial Production Methods: Industrial production of this compound may involve large-scale preparation from phenanthrene, which is abundant in coal tar. The process includes regioselective functionalization and subsequent oxidation steps to achieve the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxyphenanthrene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce new functional groups to the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed: The major products formed from these reactions include various hydroxyquinones, phenanthrene derivatives, and substituted phenanthrenes .
Applications De Recherche Scientifique
7-Hydroxyphenanthrene-1,2-dione has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Hydroxyphenanthrene-1,2-dione involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its cytotoxicity towards cancer cells may involve the induction of oxidative stress and apoptosis .
Comparaison Avec Des Composés Similaires
Phenanthrenequinone: Another phenanthrene derivative with similar chemical properties.
Hydroxyquinones: Compounds with hydroxyl groups attached to the quinone moiety, exhibiting unique biological activities.
Phenazines: A class of compounds with diverse biological properties, including antimicrobial and antitumor activities.
Uniqueness: 7-Hydroxyphenanthrene-1,2-dione stands out due to its specific functional groups and the resulting chemical reactivity. Its unique structure allows for targeted applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
10117-18-7 |
|---|---|
Formule moléculaire |
C14H8O3 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
7-hydroxyphenanthrene-1,2-dione |
InChI |
InChI=1S/C14H8O3/c15-9-2-4-10-8(7-9)1-3-12-11(10)5-6-13(16)14(12)17/h1-7,15H |
Clé InChI |
WLFWMQIHHRFYED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C=CC(=O)C3=O)C=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine](/img/structure/B13996462.png)

![[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate](/img/structure/B13996464.png)
![ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate](/img/structure/B13996465.png)








